Reduced in Vivo Toxicity Compared to Deacetylravidomycin in Murine Tumor Models
Deacetylravidomycin N-oxide demonstrates significantly reduced in vivo toxicity relative to its direct analog deacetylravidomycin while maintaining antitumor activity against P388 leukemia and Meth A fibrosarcoma across a wide range of doses [1].
| Evidence Dimension | In Vivo Toxicity |
|---|---|
| Target Compound Data | Considerably less toxic (qualitative assessment); antitumor active across wide dose range |
| Comparator Or Baseline | Deacetylravidomycin (higher toxicity) |
| Quantified Difference | Qualitative but reproducible: reduced toxicity without loss of antitumor efficacy |
| Conditions | Murine models (P388 leukemia and Meth A fibrosarcoma); dose range not explicitly specified but reported as 'wide range' |
Why This Matters
Lower toxicity with retained antitumor activity makes deacetylravidomycin N-oxide a safer in vivo research tool, enabling broader dose exploration in preclinical models.
- [1] Narita T, Matsumoto M, Ishii K, Kawamura Y, Nakashima T, Shigematsu N, Seto H, Otake N. Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. J Antibiot (Tokyo). 1989 Mar;42(3):347-56. View Source
